Flavopiridol hydrochloride, a semisynthetic flavonoid, is derived from rohitukine, a natural alkaloid found in the stem bark of the Indian plant Dysoxylum binectariferum . Its chemical name is (–)-2-(2-chlorophenyl)- 5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-4-piperidinyl]-4H-1- benzopyran-4-one hydrochloride . Flavopiridol hydrochloride serves as a significant research tool due to its potent inhibitory effects on cyclin-dependent kinases (CDKs), enzymes crucial for cell cycle regulation .
The synthesis of flavopiridol hydrochloride involves several key steps, typically requiring around seven reactions. The initial synthesis can be traced back to 2′,6′-dihydroxyacetophenone, which undergoes acylation and rearrangement to form the flavone structure.
Flavopiridol hydrochloride has a molecular formula of and a molecular weight of approximately 401.84 g/mol. Its structure features a flavone backbone with various functional groups that contribute to its biological activity.
The crystal structure has been elucidated in complex with cyclin-dependent kinase 2, revealing how it occupies the ATP-binding site, thus preventing substrate phosphorylation.
Flavopiridol hydrochloride undergoes various chemical reactions that are pivotal for its therapeutic effects:
Flavopiridol's primary mechanism involves the inhibition of cyclin-dependent kinases which are essential for cell cycle progression. By binding to these kinases, flavopiridol prevents the phosphorylation of key substrates required for cell division.
Flavopiridol hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for its formulation in pharmaceutical applications.
Flavopiridol hydrochloride has significant applications in oncology:
Flavopiridol hydrochloride (chemical name: 2-(2-Chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-4-piperidinyl]-4H-1-benzopyran-4-one hydrochloride), also known by synonyms including alvocidib and L86-8275, represents a landmark in the development of cyclin-dependent kinase (CDK) inhibitors [3] [6]. Its discovery pathway originates from rohitukine, a chromone alkaloid isolated from the stem bark of Dysoxylum binectariferum Hiern., a plant indigenous to India and traditionally used in Ayurvedic medicine [1] [4]. This natural precursor provided the foundational chemical scaffold for semi-synthetic modification. Rohitukine itself is also found in related species including Amoora rohituka and Schumanniophyton problematicum, highlighting its botanical distribution [1].
The transformation of rohitukine into flavopiridol involved a seven-step synthetic process, resulting in a novel flavone structure distinct from other naturally occurring flavonoids like quercetin or genistein [1] [4]. This semi-synthetic derivation was crucial for imparting potent CDK-inhibitory activity. The resulting compound is characterized as a yellow crystalline solid with the molecular formula C₂₁H₂₁Cl₂NO₅ (molecular weight: 438.30 g/mol) and minimal aqueous solubility, though it dissolves readily in dimethyl sulfoxide (DMSO), ethanol, and dimethyl formamide [1] [3] [6]. Its melting point ranges between 186°C and 190°C [1].
Table 1: Key Characteristics of Flavopiridol Hydrochloride
Property | Detail |
---|---|
Chemical Name | 2-(2-Chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-4-piperidinyl]-4H-1-benzopyran-4-one hydrochloride |
Synonyms | Alvocidib, L86-8275, HMR 1275, NSC 649890 |
Molecular Formula | C₂₁H₂₁Cl₂NO₅ |
Molecular Weight | 438.30 g/mol |
Natural Precursor | Rohitukine (from Dysoxylum binectariferum, Amoora rohituka, Schumanniophyton spp.) |
Solubility | Low in water; soluble in DMSO, ethanol, dimethyl formamide |
Crystal Structure Feature | Binds CDK2 ATP-binding pocket via flavone nucleus and 3-hydroxy-1-methylpiperidinyl (D-ring) |
The critical structural determinant conferring potent CDK inhibition, absent in simpler flavonoids, is the 3-hydroxy-1-methylpiperidinyl ring (D-ring). Crystallographic studies of flavopiridol bound to CDK2 revealed this moiety facilitates specific interactions within the ATP-binding pocket of the kinase domain [1] [6]. This structural insight explained the significantly enhanced kinase inhibitory activity of flavopiridol compared to its natural precursor rohitukine and other flavonoids lacking this modification, establishing a key structure-activity relationship (SAR) [1]. The semi-synthetic strategy successfully transformed a natural product lead into a molecule with tailored, potent biological activity against cancer targets.
Flavopiridol hydrochloride emerged as the first potent CDK inhibitor to progress into clinical trials, marking a paradigm shift in targeted cancer therapy development [2] [8]. Its primary mechanism involves potent, competitive inhibition of ATP binding to multiple cyclin-dependent kinases, classifying it as a pan-CDK inhibitor. Reported in vitro IC₅₀ values are 6-25 nM for CDK9, 84-200 nM for CDK2, and generally below 0.85 µM for CDK1, CDK4, CDK5, and CDK7 [6] [8]. This broad-spectrum kinase inhibition translates into multifaceted anticancer effects:
Beyond single-agent activity, flavopiridol demonstrates significant synergy with conventional chemotherapy in a sequence-dependent manner. Synergy is most pronounced when chemotherapy precedes flavopiridol administration:
Table 2: Synergistic Mechanisms of Flavopiridol Hydrochloride with Chemotherapeutics
Chemotherapeutic Class | Example Agents | Mechanism of Synergy with Flavopiridol | Clinical Trial Context |
---|---|---|---|
Antimetabolites | Gemcitabine, Cytarabine | Flavopiridol post-chemo disrupts E2F-1 phosphorylation degradation, prolonging pro-apoptotic activity. | Phase I: Sequential Gem → Flavopiridol |
Taxanes | Paclitaxel, Docetaxel | Flavopiridol inhibits CDK1, accelerating exit from taxane-induced abnormal mitosis & blocks survivin stabilization. | Phase I: Sequential Docetaxel → Flavopiridol (NSCLC) |
Topoisomerase Inhibitors | Irinotecan, Topotecan | Sequence-dependent synergy (Flavopiridol after chemo enhances apoptosis). | Phase II: GI cancers, Germ cell tumors |
Alkylating Agents | Cisplatin, Mitoxantrone | Flavopiridol enhances chemo-induced apoptosis, potentially via transcriptional suppression (Mcl-1). | Phase II: AML, Ovarian cancer |
Despite potent preclinical activity against diverse cancers (leukemias, lymphomas, prostate, breast, lung, bladder, liver, cholangiocarcinoma), clinical efficacy as a single agent in solid tumors proved modest in early trials using prolonged (72-hour) low-dose infusions targeting nanomolar concentrations [2] [4] [8]. This led to a critical shift in clinical strategy: recognition that achieving micromolar concentrations via shorter infusions or loading doses followed by maintenance infusions was likely necessary for optimal target inhibition and efficacy [2] [4] [10]. Numerous trials adopted these pharmacologically guided schedules.
A significant challenge identified early is the development of resistance. Preclinical models, such as FP-resistant DU145 prostate cancer cells (DU145FP), revealed adaptive mechanisms including metabolic reprogramming towards glycolysis (Warburg effect), accumulation of mitochondrial lesions, upregulation of anti-apoptotic proteins, enhanced expression of cancer stem cell (CSC) biomarkers (e.g., CD44, ALDH), slow-cycling phenotypes, and increased migratory potential [7]. Overexpression of Mcl-1 has also been specifically linked to resistance in hematological malignancies [8]. These resistance phenotypes highlight the adaptability of cancer cells and underscore the need for rational combination strategies.
Consequently, flavopiridol's most promising clinical role evolved towards combination therapy. Its ability to sensitize tumor cells to apoptosis induced by diverse agents (chemotherapy, targeted therapies, epigenetic modulators) provides a strong mechanistic foundation. Over 50 clinical trials have investigated flavopiridol, alone or combined, in various cancers [9]. Notably, impressive complete response rates (e.g., 45/45 in one study, 76/109 in another) were observed in acute myeloid leukemia (AML) trials combining flavopiridol with cytarabine and mitoxantrone [9], demonstrating proof-of-concept for its synergistic potential in specific contexts. Ongoing research focuses on refining combinations, understanding resistance mechanisms, and identifying predictive biomarkers.
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6